An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of the key chemical intermediate, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. This compound, identified by CAS number 72587-18-9 , is a valuable building block in the fields of medicinal chemistry and agrochemical development.[1][2] Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities.
Core Properties and Structure
2-Chloro-5-(trifluoromethyl)pyridin-3-amine is an off-white to brown solid at room temperature.[3] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, which are critical parameters in drug design.
Physicochemical and Spectral Data
A summary of the key physicochemical and computed properties is presented in the tables below.
| Identifier | Value | Reference |
| CAS Number | 72587-18-9 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridin-3-amine | [1] |
| Canonical SMILES | C1=C(C=NC(=C1N)Cl)C(F)(F)F | [1] |
| InChI Key | HABKYPVMMHBOIW-UHFFFAOYSA-N | [1] |
| Physical Property | Value | Reference |
| Form | Solid | [3] |
| Color | Off-white to brown | [3] |
| Boiling Point | 256.8±40.0 °C (Predicted) | [3] |
| Density | 1.507±0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.29±0.10 (Predicted) | [3] |
| Water Solubility | Slightly soluble | [3] |
| Spectral Data | Details | Reference |
| ¹H-NMR | (CD₂Cl₂, 400 MHz): δ=4.4 (br s, 2H), 7.24 (d, 1H), 8.02 (d, 1H) | [3] |
Synthesis and Reactivity
The primary synthetic route to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine involves the reduction of its nitro precursor, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Reduction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol outlines a common method for the preparation of the title compound.
Materials:
-
2-chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Zinc(II) dichloride dihydrate (ZnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.00 g, 4.41 mmol) in ethyl acetate (25 mL), add zinc(II) dichloride dihydrate (4.39 g, 19.5 mmol).[3]
-
Stir the resulting suspension at 80°C for 2 hours.[3]
-
After completion, cool the reaction mixture to room temperature.[3]
-
Slowly add the cooled mixture dropwise to an ice-cooled saturated sodium bicarbonate solution (100 mL).[3]
-
Allow the mixture to warm to room temperature.[3]
-
Filter the suspension through a layer of diatomaceous earth. Wash the residue with ethyl acetate (4 x 50 mL).[3]
-
Combine the filtrate and washings. Sequentially wash with saturated sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.[3]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to dryness to yield the product.[3]
Yield: 0.78 g (90%).[3]
Applications in Drug Development and Agrochemicals
2-Chloro-5-(trifluoromethyl)pyridin-3-amine serves as a crucial intermediate in the synthesis of both pharmaceuticals and agrochemicals.[3] The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients, valued for enhancing metabolic stability and biological efficacy.
While specific signaling pathways for this intermediate are not directly applicable, its derivatives are designed to interact with various biological targets. For instance, aminopyridines are known scaffolds for kinase inhibitors, and the incorporation of the trifluoromethyl group can enhance binding affinity and cell permeability.
Derivatives of this compound are utilized in the development of:
-
Pesticides and Herbicides: The chemical stability and biological activity of trifluoromethylpyridines are highly beneficial in creating potent and selective agrochemicals.
-
Pharmaceuticals: It is a versatile starting material for the synthesis of more complex molecules intended for a range of therapeutic areas.
Safety and Handling
2-Chloro-5-(trifluoromethyl)pyridin-3-amine is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]
This guide provides a foundational understanding of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine for professionals in research and development. The unique combination of functional groups on this pyridine scaffold ensures its continued relevance as a valuable building block in the creation of novel and effective chemical entities.
